molecular formula C14H18N4O3S B2821971 1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-27-9

1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2821971
CAS No.: 946335-27-9
M. Wt: 322.38
InChI Key: NDGDSDNPYPCMQM-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the Dimroth rearrangement, which is a well-known method for the isomerization of heterocycles. This rearrangement involves the relocation of heteroatoms within the rings of condensed systems or in their substituents via processes of ring opening and ring closure . The reaction is catalyzed by acids or bases and can be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether.

Scientific Research Applications

1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-15-4-6-18(7-5-15)12(20)10-8-9-11(19)16(2)14(21)17(3)13(9)22-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGDSDNPYPCMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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